molecular formula C17H22N4O2S B5606529 6-methoxy-2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline

6-methoxy-2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5606529
M. Wt: 346.4 g/mol
InChI Key: IXDVNDJIMSMSGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-methoxy-2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step chemical processes. These processes might include the formation of tetrahydroquinoline or triazole rings through cyclization reactions, followed by functionalization through acylation, methoxylation, and trimethylation. Studies on similar compounds, like the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, reveal complex reaction mechanisms that could be analogous to those needed for synthesizing the target compound (Fusco & Sannicoló, 1978).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves computational and spectroscopic methods to understand the conformation and electronic distribution within the molecule. The structural features, including the tetrahydroquinoline core and triazole ring, play critical roles in determining the compound's reactivity and interactions with biological targets. Analogous compounds have been explored for their metal chelation properties and structural variations influencing biological activity (Charushin, Nosova, Lipunova, & Chupakhin, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular framework. For instance, the presence of a methoxy group and triazole ring could impart specific electronic characteristics, affecting its reactivity with nucleophiles and electrophiles. The compound's ability to undergo oxidation, reduction, and substitution reactions would be essential for its functionalization and application in various fields. Related research on the antioxidant properties of ethoxyquin analogs highlights the importance of molecular modifications in enhancing or modulating chemical properties (de Koning, 2002).

properties

IUPAC Name

1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-8-17(2,3)21(14-6-5-12(23-4)7-13(11)14)15(22)9-24-16-18-10-19-20-16/h5-7,10-11H,8-9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDVNDJIMSMSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NC=NN3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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